molecular formula C24H31N3O4 B12479850 Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12479850
M. Wt: 425.5 g/mol
InChI Key: BGYSGRIVTXUICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with a molecular formula of C26H29N3O4. This compound is known for its unique structural features, which include a benzoate core, a piperazine ring, and a phenoxyacetamido group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxyacetamido Intermediate: This step involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride.

    Amidation Reaction: The acyl chloride derivative is reacted with 4-ethylpiperazine to form the phenoxyacetamido intermediate.

    Coupling with Benzoate: The phenoxyacetamido intermediate is then coupled with methyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or piperazine derivatives.

Scientific Research Applications

METHYL 3-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 3-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The phenoxyacetamido group can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE
  • METHYL 2-[(4-METHYLPHENOXY)ACETAMIDO]BENZOATE
  • METHYL 2-[(2-METHYLPHENOXY)ACETAMIDO]BENZOATE

Uniqueness

METHYL 3-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the presence of both the phenoxyacetamido and piperazine moieties, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C24H31N3O4/c1-5-26-8-10-27(11-9-26)22-7-6-19(24(29)30-4)15-21(22)25-23(28)16-31-20-13-17(2)12-18(3)14-20/h6-7,12-15H,5,8-11,16H2,1-4H3,(H,25,28)

InChI Key

BGYSGRIVTXUICF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.